ETB Receptor Selectivity: Full Agonism at ETB vs. Inactivity at ETA Receptors
Endothelin (16-21) exhibits a stark receptor selectivity profile: it functions as a full agonist at ETB receptors but is essentially inactive at ETA receptors. In guinea-pig bronchus, which expresses functional ETB receptors, it induces robust contraction with an EC50 of 228 nM [1]. In contrast, in tissues where ETA receptors predominate (e.g., rat aorta), the hexapeptide shows no agonist or antagonist activity at concentrations up to 10 μM [2]. Full-length ET-1, by comparison, potently activates both ETA and ETB receptors (e.g., EC50 = 9.6 nM in guinea-pig airway; EC50 = 0.1–1 nM in various vascular tissues) [3]. This selective activation enables researchers to isolate ETB-mediated responses without confounding ETA contributions, a critical advantage in mechanistic studies.
| Evidence Dimension | Receptor selectivity and functional activity |
|---|---|
| Target Compound Data | EC50 = 228 nM (ETB-mediated contraction in guinea-pig bronchus); no agonist activity at ETA receptors up to 10 μM |
| Comparator Or Baseline | Endothelin-1: EC50 = 9.6 nM (guinea-pig airway) and ~0.1–1 nM (vascular tissues), activating both ETA and ETB receptors non-selectively; Endothelin-3: also non-selective |
| Quantified Difference | Selective ETB agonism vs. non-selective dual agonism; 23.7-fold lower potency than ET-1 in airway smooth muscle, but with absolute receptor subtype discrimination |
| Conditions | Guinea-pig isolated bronchus preparation (ETB-mediated contraction); rat aorta (ETA-mediated contraction) |
Why This Matters
Procurement of Endothelin (16-21) is justified over full-length ET-1 or ET-3 when experimental designs require ETB-specific activation without ETA cross-reactivity, enabling cleaner interpretation of ETB-dependent signaling pathways in cardiovascular, respiratory, and cancer biology research.
- [1] Rovero, P., Patacchini, R., & Maggi, C. A. (1990). Structure-activity studies on endothelin (16–21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus. British Journal of Pharmacology, 101(1), 232–234. https://doi.org/10.1111/j.1476-5381.1990.tb12119.x View Source
- [2] Maggi, C. A., Giuliani, S., Patacchini, R., Santicioli, P., Rovero, P., Giachetti, A., & Meli, A. (1989). The C-terminal hexapeptide, endothelin-(16-21), discriminates between different endothelin receptors. European Journal of Pharmacology, 166(1), 121–122. https://doi.org/10.1016/0014-2999(89)90693-6 View Source
- [3] Ressmeyer, A. R., Larsson, A. K., Vollmer, E., Dahlèn, S. E., Uhlig, S., & Martin, C. (2006). Characterisation of guinea pig precision-cut lung slices: comparison with human tissues. European Respiratory Journal, 28(3), 603–611. https://doi.org/10.1183/09031936.06.00004206 View Source
